Performance Guarantee: ≥70% Knockdown from 2 of 3 Duplexes vs. Weaker or Unspecified Alternative Guarantees
OriGene guarantees that at least two of the three Dicer‑substrate duplexes in the set will achieve ≥70% knockdown of LANCL1 mRNA when used at 10 nM, as measured by qRT‑PCR, provided that transfection efficiency exceeds 90% and the positive control yields 90% knockdown [REFS‑1]. In contrast, a widely used lentiviral shRNA vendor (ABM) guarantees ≥70% knockdown from only one of four constructs under similar conditions, while many alternative siRNA products (e.g., AbMole, Abbexa) offer no explicit, quantifiable performance warranty [REFS‑2].
| Evidence Dimension | Guaranteed knockdown efficiency |
|---|---|
| Target Compound Data | ≥70% knockdown in at least 2 of 3 duplexes at 10 nM |
| Comparator Or Baseline | ABM shRNA: ≥70% knockdown in at least 1 of 4 constructs; AbMole/Abbexa: no explicit guarantee |
| Quantified Difference | 2‑fold higher success rate for guaranteed effective duplexes (2/3 vs. 1/4) |
| Conditions | qRT‑PCR, 10 nM siRNA, >90% transfection efficiency, HPRT positive control 90% knockdown |
Why This Matters
A higher‑confidence, vendor‑backed guarantee reduces the risk of failed experiments and wasted resources, justifying product selection for critical gene‑silencing studies.
- [1] OriGene Technologies. (n.d.). LANCL1 Human siRNA Oligo Duplex (Locus ID 10314) – Performance Guarantee. Retrieved from https://www.origene.com/catalog/rnai/sirna-oligo-duplexes/sr306988-lancl1-human-sirna-oligo-duplex-locus-id-10314 View Source
- [2] ABM. (n.d.). Lancl1 siRNA/shRNA/RNAi Lentivector (Rat) – Guarantee Statement. Retrieved from https://old.abmgood.com/LANCL1-shRNA-Lentivectors-i058901d.html View Source
